6-(4-Ethoxy-2-methylphenyl)picolinic acid
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Overview
Description
6-(4-Ethoxy-2-methylphenyl)picolinic acid is a synthetic organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-2-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but generally ranges from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Halogens (e.g., bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
6-(4-Ethoxy-2-methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)picolinic acid
- 6-(4-Ethoxyphenyl)picolinic acid
- 6-(4-Methoxyphenyl)picolinic acid
Uniqueness
6-(4-Ethoxy-2-methylphenyl)picolinic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
6-(4-ethoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-11-7-8-12(10(2)9-11)13-5-4-6-14(16-13)15(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJIQFKWIMCQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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